molecular formula C12H18N2O3 B11873457 tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate CAS No. 544704-06-5

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B11873457
CAS No.: 544704-06-5
M. Wt: 238.28 g/mol
InChI Key: BSODQKRANLDPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl esters. One common method includes the reaction of 2-methoxy-4,6-dimethylpyrimidine-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and tert-butyl groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

544704-06-5

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-7-9(10(15)17-12(3,4)5)8(2)14-11(13-7)16-6/h1-6H3

InChI Key

BSODQKRANLDPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.